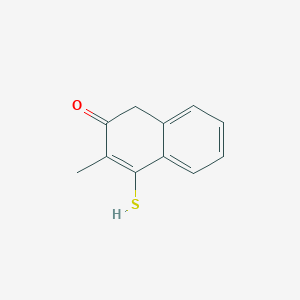![molecular formula C11H14BrN3O B12991594 1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12991594.png)
1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a bromine atom, cyclopropyl group, and imidazo[1,5-a]pyrazinone core, makes it an interesting subject for study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the imidazo[1,5-a]pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Addition of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under conditions that promote nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or functional groups.
Cycloaddition reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve polar solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity or protein interactions.
Medicine: Exploration of its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one depends on its specific application. In biochemical studies, it may interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition. The cyclopropyl group and bromine atom can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-cyclopropyl-5,7-dimethylimidazo[1,5-a]pyrazine: Similar structure but lacks the 7,8-dihydro modification.
3-Cyclopropyl-5,7-dimethylimidazo[1,5-a]pyrazin-6(5H)-one: Similar structure but without the bromine atom.
1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one is unique due to the combination of its bromine atom, cyclopropyl group, and imidazo[1,5-a]pyrazinone core. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H14BrN3O |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
1-bromo-3-cyclopropyl-5,7-dimethyl-5,8-dihydroimidazo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C11H14BrN3O/c1-6-11(16)14(2)5-8-9(12)13-10(15(6)8)7-3-4-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
NHIZEBVGGDANSE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(CC2=C(N=C(N12)C3CC3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


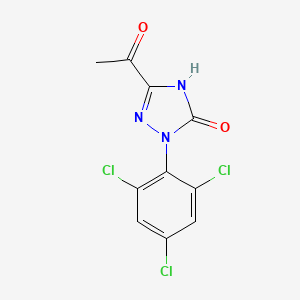


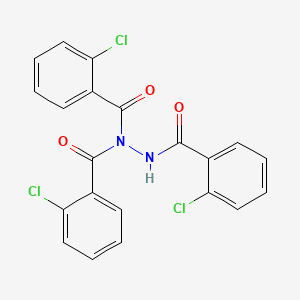
![3-((3-Oxo-3-((2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)amino)propyl)disulfaneyl)propanoic acid](/img/structure/B12991528.png)
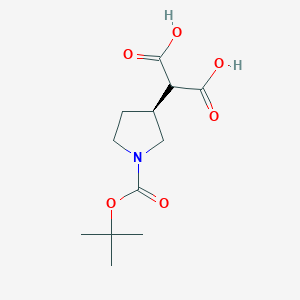

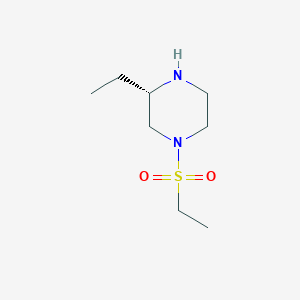
![tert-Butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12991547.png)

![Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991557.png)
